N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine
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Overview
Description
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are a representative class of poly-aza-heterocyclic compounds, consisting of a 5-membered ring of four nitrogen and one carbon atoms .
Preparation Methods
The synthesis of 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of amines with triethyl orthoformate and sodium azide . The reaction conditions often include the use of catalysts such as Yb(OTf)3 to facilitate the formation of the tetrazole ring . Industrial production methods may involve the use of microwave-accelerated reactions to achieve high yields and short reaction times .
Chemical Reactions Analysis
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts . Major products formed from these reactions include 1,5-disubstituted tetrazoles, which exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine involves the inhibition of specific enzymes and molecular targets . For example, it has been shown to inhibit the fungal enzyme cytochrome P450, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine can be compared with other tetrazole derivatives, such as 1,5-disubstituted tetrazoles . These compounds share similar structural features but may differ in their biological activities and applications . For example, while 1,5-disubstituted tetrazoles are known for their anti-inflammatory and antiviral properties, 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine has shown unique antibacterial activity .
Properties
Molecular Formula |
C10H12N6O2 |
---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C10H12N6O2/c1-17-8-4-3-7(5-9(8)18-2)6-12-16-10(11)13-14-15-16/h3-6H,1-2H3,(H2,11,13,15)/b12-6+ |
InChI Key |
QRUFWTHKIDRPHN-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)OC |
solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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